molecular formula C8H3ClF3N B1329294 2-Chloro-5-(trifluoromethyl)benzonitrile CAS No. 328-87-0

2-Chloro-5-(trifluoromethyl)benzonitrile

Cat. No. B1329294
CAS RN: 328-87-0
M. Wt: 205.56 g/mol
InChI Key: LCISFYAQKHOWBP-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)benzonitrile is a chemical compound that is part of a broader class of chloro- and trifluoromethyl-substituted aromatic nitriles. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both chloro and trifluoromethyl groups on the aromatic ring can significantly influence the reactivity and properties of the molecule, making it a valuable target for synthesis and study.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves the introduction of fluorine or trifluoromethyl groups into the aromatic ring. For instance, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, a compound with a similar substitution pattern, was achieved through the hydrolytic cleavage of a benzothiazole derivative, which in turn was prepared from a phenylthiourea precursor . Another example is the synthesis of 5-chloro-2,4,6-trifluoro-1,3-benzenedicarbonitrile, which was prepared by a fluorination exchange reaction, with the structure confirmed by various spectroscopic methods . An improved synthesis of the same compound was also reported, optimizing the reaction conditions to achieve higher purity and yield .

Molecular Structure Analysis

The molecular structure of compounds with chloro and trifluoromethyl groups on an aromatic ring can be determined using various spectroscopic techniques, such as infrared spectroscopy (IR), mass spectrometry (MS), carbon-13 nuclear magnetic resonance (13C NMR), and fluorine-19 nuclear magnetic resonance (19F NMR) . X-ray diffraction is another powerful tool used to establish the molecular and supramolecular structure of such compounds, as demonstrated in the study of a phosphorus-containing compound with a chiral fluorinated substituent .

Chemical Reactions Analysis

Compounds like 2-Chloro-5-(trifluoromethyl)benzonitrile can undergo a variety of chemical reactions due to the presence of reactive functional groups. For example, the amino derivative mentioned earlier can be condensed with β-diketones or β-ketoesters to form 4H-1,4-benzothiazines, which can then be oxidized to fluorinated sulfones . The reactivity of the chloro and trifluoromethyl groups also allows for the formation of complex structures, such as when a trifluoromethyl group is introduced into a molecule via a sodium dithionite initiated coupling reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro- and trifluoromethyl-substituted aromatic nitriles are influenced by the electron-withdrawing effects of these substituents. These effects can impact the acidity, reactivity, and overall stability of the compounds. The trifluoromethyl group, in particular, is known for its ability to increase the lipophilicity and metabolic stability of molecules, which is often desirable in drug design. The chloro group, on the other hand, can serve as a handle for further chemical transformations. The exact properties of 2-Chloro-5-(trifluoromethyl)benzonitrile would need to be characterized through experimental studies, including solubility, melting point, and reactivity under various conditions.

Scientific Research Applications

  • Chemical Synthesis

    • Summary of Application : “2-Chloro-5-(trifluoromethyl)benzonitrile” is used in chemical synthesis . It’s a white to light yellow crystal powder .
  • Pharmaceutical Research

    • Summary of Application : Trifluoromethyl group-containing compounds, like “2-Chloro-5-(trifluoromethyl)benzonitrile”, have been found in many FDA-approved drugs . These compounds exhibit numerous pharmacological activities .
    • Results or Outcomes : The outcomes of this research could include the development of new drugs with improved properties. For example, the trifluoromethyl group has been found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
  • Material Science

    • Summary of Application : This compound could potentially be used in the synthesis of materials for organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) dyes .
  • Water Supply Systems

    • Summary of Application : “2-Chloro-5-(trifluoromethyl)benzonitrile” can be used to produce a thermal coupler control system in water supply systems .
  • Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Dyes

    • Summary of Application : This compound could potentially be used in the synthesis of materials for OLEDs and TADF dyes .
  • Thermal Coupler Control System in Water Supply Systems

    • Summary of Application : “2-Chloro-5-(trifluoromethyl)benzonitrile” can be used to produce a thermal coupler control system in water supply systems .

Safety And Hazards

“2-Chloro-5-(trifluoromethyl)benzonitrile” is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating it can cause eye and skin irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves should be used .

properties

IUPAC Name

2-chloro-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H3ClF3N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCISFYAQKHOWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059815
Record name Benzonitrile, 2-chloro-5-(trifluoromethyl)-
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Molecular Weight

205.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(trifluoromethyl)benzonitrile

CAS RN

328-87-0
Record name 2-Chloro-5-(trifluoromethyl)benzonitrile
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Record name Benzonitrile, 2-chloro-5-(trifluoromethyl)-
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Record name 2-Chloro-5-(trifluoromethyl)benzonitrile
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Record name Benzonitrile, 2-chloro-5-(trifluoromethyl)-
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Record name Benzonitrile, 2-chloro-5-(trifluoromethyl)-
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Record name 2-chloro-5-(trifluoromethyl)benzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
A Richter, R Goddard, T Schlegel, P Imming… - Acta Crystallographica …, 2021 - scripts.iucr.org
8-Nitro-1,3-benzothiazin-4-ones are a promising class of new antitubercular agents, two candidates of which, namely BTZ043 and PBTZ169 (INN: macozinone), have reached clinical …
Number of citations: 5 scripts.iucr.org
MA Nielsen, MK Nielsen, T Pittelkow - Organic process research …, 2004 - ACS Publications
… A scale-up of a new process for the production of 2-chloro-5-trifluoromethyl-benzonitrile by a Sandmeyer reaction of 2-Chloro-5-trifluoromethylaniline with copper cyanide/sodium …
Number of citations: 53 pubs.acs.org
RW Seidel, A Richter, R Goddard… - Chemical …, 2023 - pubs.rsc.org
Tuberculosis is the leading bacterial killer worldwide. 8-Nitro-4H-benzo[e][1,3]thiazin-4-ones are a potent class of antitubercular agents with a new mechanism of action. BTZ043 and …
Number of citations: 4 pubs.rsc.org
RD Patil, MK Gupta - Advanced Synthesis & Catalysis, 2020 - Wiley Online Library
In recent years, oxidative dehydrogenation (ODH) of amines has proven to be an efficient, clean and fundamental route for the synthesis of nitriles. This review focuses on the different …
Number of citations: 31 onlinelibrary.wiley.com
SR Mudshinge - 2022 - ir.library.louisville.edu
Organic halides are extensively utilized as synthetic intermediates in areas such as pharmaceuticals, agrochemicals, and material polymers. While many halogenating agents have …
Number of citations: 2 ir.library.louisville.edu
BM Choudary, C Sridhar, ML Kantam… - Journal of the …, 2005 - ACS Publications
We report the preparation of recyclable heterogeneous catalysts, copper-exchanged fluorapatite, and copper-exchanged tert-butoxyapatite by incorporating basic species F - / t BuO - in …
Number of citations: 253 pubs.acs.org
AI Rudolph - 2014 - opendata.uni-halle.de
ACN acetonitrile ADME absorption, distribution, metabolism, excretion AG arabinogalactan aq. aqueous Araf D-arabinofuranosyl AUC area under the curve BCG Bacillus Calmette-…
Number of citations: 3 opendata.uni-halle.de
T Kuribara, M Nakajima, T Nemoto - Nature Communications, 2022 - nature.com
… Biaryl compounds (15b-e) were also afforded by 4-chlorobenzonitrile (74%), 2-chloro-5-trifluoromethyl benzonitrile (72%), methyl 4-chlorobenzoate (43%), and methyl 5-…
Number of citations: 7 www.nature.com

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